molecular formula C4H6ClN3O B2564402 1,3-Oxazole-4-carboximidamide;hydrochloride CAS No. 1375183-28-0

1,3-Oxazole-4-carboximidamide;hydrochloride

Cat. No.: B2564402
CAS No.: 1375183-28-0
M. Wt: 147.56
InChI Key: IKBGOLLUYTUTRC-UHFFFAOYSA-N
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Description

1,3-Oxazole-4-carboximidamide;hydrochloride: is a chemical compound with the molecular formula C4H6N4O·HCl. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxazole-4-carboximidamide;hydrochloride typically involves the reaction of oxazole derivatives with appropriate reagents to introduce the carboximidamide group. One common method involves the reaction of 1,3-oxazole with cyanamide under acidic conditions to form the carboximidamide group, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and controlled environments helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazole-4-carboximidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

1,3-Oxazole-4-carboximidamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Oxazole-4-carboximidamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxazole-4-carboxamide
  • 1,3-Oxazole-4-carboxylic acid
  • 1,3-Oxazole-4-carboxaldehyde

Uniqueness

1,3-Oxazole-4-carboximidamide;hydrochloride is unique due to its specific functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research applications .

Properties

IUPAC Name

1,3-oxazole-4-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBGOLLUYTUTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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